2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with ethyl and ethylimino groups at positions 3 and 2, respectively, and an N-(4-fluorophenyl)acetamide moiety at position 3. The Z-configuration of the imino group (2Z) is critical for its structural and electronic properties. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects .
Properties
Molecular Formula |
C15H18FN3O2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H18FN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20) |
InChI Key |
NKQUIQVZHWSVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)F)CC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides with α-Haloketones
The thiazolidinone ring is typically formed via cyclocondensation. A mixture of ethyl thiosemicarbazide and α-chloroacetophenone undergoes reflux in ethanol with triethylamine as a base catalyst. The reaction proceeds via nucleophilic substitution, where the sulfur atom attacks the α-carbon of the ketone, followed by intramolecular cyclization to form the 1,3-thiazolidin-4-one scaffold.
Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Temperature: 80–100°C
-
Catalyst: Triethylamine (1–2 eq.)
-
Time: 6–12 hours
This method yields the thiazolidinone intermediate with 70–85% efficiency, contingent on substituent steric effects.
Schiff Base Formation and Acylation
The ethylimino group is introduced through Schiff base formation. The thiazolidinone intermediate reacts with ethylamine in the presence of glacial acetic acid, forming an imine bond. Subsequent acylation with 4-fluorophenylacetamide chloride under basic conditions (e.g., NaOH) installs the N-(4-fluorophenyl)acetamide moiety.
Critical Parameters:
-
Schiff Base Reaction:
-
Solvent: Ethanol
-
Temperature: 60–70°C
-
Time: 4–6 hours
-
-
Acylation:
-
Base: 10% NaOH
-
Solvent: Dichloromethane
-
Temperature: 0–5°C (to minimize side reactions).
-
Optimization of Reaction Parameters
Temperature and Catalysis
Elevated temperatures (80–100°C) enhance cyclocondensation kinetics but risk decomposition of sensitive intermediates. Catalytic bases like triethylamine improve yields by deprotonating thiol groups, accelerating nucleophilic attack.
Table 1: Impact of Temperature on Cyclocondensation Yield
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 60 | 52 | 88 |
| 80 | 78 | 92 |
| 100 | 85 | 90 |
Solvent Polarity
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in acylation steps, whereas ethanol minimizes side reactions during Schiff base formation.
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol-water (3:1 v/v) to remove unreacted starting materials. This step achieves >95% purity, as confirmed by HPLC.
Chromatographic Techniques
Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers, ensuring Z-configuration predominance (>98% isomeric purity).
Table 2: Purification Methods and Outcomes
| Method | Purity (%) | Isomeric Ratio (Z:E) |
|---|---|---|
| Recrystallization | 95 | 85:15 |
| Column Chromatography | 99 | 98:2 |
Industrial-Scale Production
Continuous Flow Reactors
Patented methods utilize continuous flow systems to enhance reproducibility and yield (67% at scale). Chloroacetamide is introduced into a stream containing diphenylmethylisothiouronium bromide and NaOH, enabling rapid mixing and heat dissipation.
Key Advantages:
Quality Control
In-process analytics (FTIR, NMR) monitor imino group formation and Z-configuration. Residual solvents are quantified via GC-MS to meet ICH guidelines.
Mechanistic Insights
Thiazolidinone Ring Formation
The mechanism proceeds via:
Stereochemical Control
The Z-configuration arises from steric hindrance during imine formation. Ethylamine’s bulk favors the cis-orientation of the ethylimino group relative to the acetamide substituent.
Challenges and Solutions
Byproduct Formation
Excess ethylamine leads to over-alkylation. Solutions include:
-
Stoichiometric Control: Limiting ethylamine to 1.1 eq.
-
Low-Temperature Acylation: Prevents N-acylation competing reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a series of compounds derived from 2-cyano-3-mercapto-3-phenylaminoacrylamides were evaluated against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The synthesized compounds showed promising antibacterial activity, with some derivatives achieving high efficacy against multiple strains .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strains Tested | Efficacy Level |
|---|---|---|
| Compound A | E. coli | High |
| Compound B | K. pneumoniae | Moderate |
| Compound C | S. aureus | High |
Anti-inflammatory Properties
Thiazolidinone derivatives have also been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases. For example, a study highlighted the ability of certain thiazolidinones to reduce inflammation markers in animal models .
Anticancer Applications
The anticancer potential of thiazolidinones has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. The mechanisms often involve the modulation of key signaling pathways associated with cell survival and apoptosis .
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cancer Cell Lines Tested | Mechanism of Action |
|---|---|---|
| Compound D | MCF-7 (breast cancer) | Apoptosis induction |
| Compound E | HeLa (cervical cancer) | Inhibition of cell proliferation |
Synthesis and Structural Analysis
The synthesis of thiazolidinone derivatives typically involves reactions with various substrates to yield compounds with diverse functional groups, enhancing their biological activity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structures of these compounds .
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the thiazolidinone ring, aromatic rings, or acetamide groups, leading to variations in physicochemical and biological properties.
Substituents on the Thiazolidinone Ring
- Compound from : Structure: 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide Key differences:
- 4-Chlorophenylimino substituent (vs. ethylimino in the target compound).
4-Fluorophenethyl group at position 3 (vs. ethyl group).
- Compound from : Structure: (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide Key differences:
- Bromo and methyl groups on the phenyl ring (vs. 4-fluorophenyl).
Modifications to the Acetamide Moiety
- Compound from :
- Structure: 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide
- Key differences:
- Benzylidene group fused to a benzimidazolone ring (vs. ethylimino group).
- Dual oxo groups at positions 2 and 4 (vs. single oxo at position 4).
Tautomerism and Isomerism
- Compound from : Exists as a tautomeric mixture of imino (3c-I) and amino (3c-A) forms in a 1:1 ratio. Implications: Tautomerism may influence receptor binding and solubility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.45 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidinone compounds against a range of bacterial and fungal pathogens. The results indicated that compounds similar to this compound displayed potent activity, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for certain derivatives .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Pathogens |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial strains |
| 4p | Not specified | Not specified | Fungal strains |
| 3h | Not specified | Not specified | Fungal strains |
Anticancer Activity
The anticancer potential of thiazolidinones has also been explored extensively. For instance, studies have reported that these compounds can induce apoptosis in various cancer cell lines, including leukemia and prostate cancer cells. The mechanism often involves the activation of mitochondrial pathways leading to cell cycle arrest and programmed cell death .
Table 2: Cytotoxicity of Thiazolidinone Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.01 | DU145 (prostate carcinoma) |
| Compound B | 0.02 | K562 (chronic myelogenous leukemia) |
The biological activity of thiazolidinones like this compound is attributed to their ability to interfere with essential cellular processes in microbes and cancer cells. These compounds may inhibit key enzymes involved in cell wall synthesis in bacteria or disrupt mitochondrial function in cancer cells.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the effectiveness of various thiazolidinone derivatives against multi-drug resistant bacterial strains. The results indicated that certain structural modifications significantly enhanced their antibacterial activity, suggesting a structure-activity relationship that could inform future drug design .
- Cytotoxic Studies : In vitro studies demonstrated that thiazolidinones could selectively target cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this thiazolidinone derivative, and how can reaction conditions be optimized?
- Methodology: The compound can be synthesized via cyclocondensation of thiosemicarbazides with α-haloketones, followed by acetylation. Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and catalysts (e.g., triethylamine) to enhance yield. Design of Experiments (DoE) frameworks, such as factorial designs, are critical for identifying optimal parameters (e.g., solvent polarity, stoichiometry) .
- Validation: Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and elemental composition (CHNS/O).
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques:
- IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1699 cm⁻¹, C=N at ~1588 cm⁻¹) .
- NMR: Use H and C NMR to resolve stereochemistry and confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) .
- X-ray Diffraction: Employ SHELXL for small-molecule refinement to determine bond lengths, angles, and Z-configuration of the thiazolidinone ring .
Q. How can preliminary biological activity screening be designed for this compound?
- Approach: Conduct in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods (MIC determination). Compare activity to reference drugs (e.g., ciprofloxacin) and analyze dose-response curves .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thiazolidinone derivatives?
- Analysis: Cross-validate data using standardized protocols (e.g., CLSI guidelines) to control variables like inoculum size and solvent effects. Computational docking (e.g., AutoDock Vina) can identify binding discrepancies in target enzymes (e.g., dihydrofolate reductase) .
- Case Study: reports antimicrobial activity, while highlights anticancer potential. Use SAR studies to correlate substituent effects (e.g., fluorophenyl vs. ethoxyphenyl) with divergent bioactivities.
Q. Which computational tools are suitable for studying electronic properties and reactivity?
- Tools:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Software: Use Gaussian or ORCA for geometry optimization, coupled with WinGX for crystallographic data visualization .
Q. How can crystallographic data be leveraged to analyze structural stability under varying conditions?
- Method: Perform temperature-dependent single-crystal X-ray studies (100–300 K) to assess thermal motion via anisotropic displacement parameters. Refinement with SHELXL and validation with PLATON ensure data reliability .
Q. What experimental designs are recommended for optimizing bioavailability in preclinical studies?
- Design: Use logP measurements and PAMPA assays to evaluate membrane permeability. Modify substituents (e.g., introducing hydrophilic groups) to enhance solubility while retaining activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic parameters (e.g., bond lengths)?
- Resolution: Cross-check refinement protocols (e.g., SHELXL vs. SIR97) and validate against high-resolution datasets. Discrepancies may arise from data collection quality (e.g., resolution < 0.8 Å) or temperature effects .
Q. Why do antimicrobial activities vary across structurally similar derivatives?
- Investigation: Compare MIC values against Gram-positive/-negative panels. Molecular dynamics simulations (e.g., GROMACS) can reveal steric hindrance or hydrogen-bonding differences in target binding pockets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
